(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate
Overview
Description
(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is an organic compound that features a bromophenyl group and a hydroxyimino functional group
Preparation Methods
The synthesis of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to esterification with methyl 5-bromopentanoate under basic conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include nitro derivatives, phenyl derivatives, and substituted phenyl derivatives.
Scientific Research Applications
(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate include:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and is used in the synthesis of liquid crystal polymers.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a bromophenyl group and is studied for its antimicrobial and anticancer properties.
4-Hydroxybenzoic acid: This aromatic hydroxy acid is a valuable intermediate for the synthesis of various bioproducts.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
methyl (5E)-5-(4-bromophenyl)-5-hydroxyiminopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHBOZLIIUCWMP-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C(=N\O)/C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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